
5-(tert-Butyl)oxazole-2-carboxylic acid
Overview
Description
5-(tert-Butyl)oxazole-2-carboxylic acid: is a heterocyclic organic compound that features an oxazole ring substituted with a tert-butyl group at the 5-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of tert-butylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring, followed by carboxylation at the 2-position using carbon dioxide under high pressure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-(tert-Butyl)oxazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-2,5-dicarboxylic acid under strong oxidizing conditions.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the oxazole ring, particularly at the 4-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Oxazole-2,5-dicarboxylic acid.
Reduction: 5-(tert-Butyl)oxazole-2-methanol.
Substitution: 4-bromo-5-(tert-Butyl)oxazole-2-carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmacophore in drug design, particularly for developing anti-inflammatory, antimicrobial, and anticancer agents. Its derivatives have shown promising results in various biological assays:
- Anti-inflammatory Activity : Studies indicate that 5-(tert-Butyl)oxazole-2-carboxylic acid can inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.
- Antimicrobial Activity : Research has demonstrated that derivatives of this compound exhibit significant antimicrobial effects against various pathogens, potentially through mechanisms that disrupt bacterial cell membranes or inhibit essential enzymes.
- Anticancer Activity : Case studies have shown that structural modifications of this compound can enhance selectivity towards cancer cells while minimizing toxicity to normal cells, indicating its potential in targeted cancer therapies.
Material Science
In addition to its biological applications, this compound is utilized in the synthesis of advanced materials:
- Polymers and Coatings : The compound can be incorporated into polymer backbones to improve mechanical properties and thermal stability. Its hydrophobic nature due to the tert-butyl group enhances the performance of coatings and other materials.
Case Studies
Several case studies have highlighted the efficacy of this compound derivatives:
- Anticancer Studies : A notable study synthesized various derivatives and tested their activities against cancerous versus non-cancerous cells. Modifications led to enhanced selectivity for cancer cells while reducing toxicity to normal cells, showcasing the potential for targeted therapies based on structural characteristics.
- Antimicrobial Testing : Research involving different derivatives revealed varying levels of antimicrobial activity against specific pathogens, suggesting that modifications can tailor efficacy towards particular microbial targets.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)oxazole-2-carboxylic acid and its derivatives often involves interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. The exact pathways depend on the specific derivative and its intended use .
Comparison with Similar Compounds
Oxazole-2-carboxylic acid: Lacks the tert-butyl group, making it less hydrophobic.
5-Methyl-oxazole-2-carboxylic acid: Contains a methyl group instead of a tert-butyl group, affecting its steric and electronic properties.
4,5-Dimethyl-oxazole-2-carboxylic acid: Has two methyl groups, altering its reactivity and solubility.
Uniqueness: 5-(tert-Butyl)oxazole-2-carboxylic acid is unique due to the presence of the bulky tert-butyl group, which influences its steric hindrance and hydrophobicity. This makes it particularly useful in applications where these properties are advantageous, such as in the design of selective enzyme inhibitors or hydrophobic coatings .
Biological Activity
5-(tert-Butyl)oxazole-2-carboxylic acid is a heterocyclic compound that has garnered interest for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound features an oxazole ring substituted with a tert-butyl group at the 5-position and a carboxylic acid functional group at the 2-position. Its molecular formula is . The unique combination of steric hindrance from the tert-butyl group and the electronic properties of the oxazole ring contributes to its potential biological interactions.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits promising anti-inflammatory properties. The oxazole ring structure is crucial for its interaction with biological targets involved in inflammation pathways. It has been suggested that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models .
2. Anticancer Activity
The anticancer potential of this compound has been investigated using several cancer cell lines. In vitro studies have demonstrated that this compound can reduce cell viability in A549 human lung adenocarcinoma cells. For instance, when tested at a concentration of 100 µM, it resulted in a post-treatment viability rate of approximately 78–86%, indicating moderate anticancer activity .
Table 1: Anticancer Activity Summary
Compound | Cell Line | Concentration (µM) | Post-Treatment Viability (%) |
---|---|---|---|
This compound | A549 | 100 | 78–86 |
Cisplatin | A549 | Standard | Control |
Moreover, structure-activity relationship (SAR) studies have shown that modifications to the compound can enhance its anticancer efficacy. For example, derivatives with specific substitutions exhibited reduced cell viability in A549 cells, suggesting that further chemical modifications could lead to more potent anticancer agents .
3. Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. It has shown effectiveness against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid. In one study, compounds related to this structure demonstrated significant antimicrobial activity, indicating potential for development as new antibiotics .
Table 2: Antimicrobial Efficacy
Pathogen | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus (MRSA) | 0.64 | 1.24 |
Case Studies
In a notable study, researchers synthesized various derivatives of oxazole compounds and tested their biological activities against both cancerous and non-cancerous cells. The findings indicated that certain structural modifications led to enhanced selectivity towards cancer cells while minimizing toxicity to normal cells . This highlights the potential for developing targeted therapies based on the structural characteristics of compounds like this compound.
Properties
IUPAC Name |
5-tert-butyl-1,3-oxazole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-8(2,3)5-4-9-6(12-5)7(10)11/h4H,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNWSGXUJZAXOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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